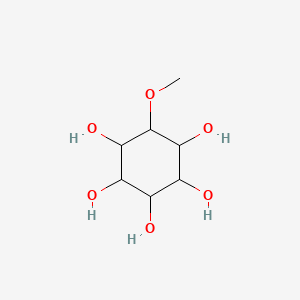

6-Methoxycyclohexane-1,2,3,4,5-pentol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-38-6, 10284-63-6, 60537-25-9, 484-68-4 | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231332 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Quebrachitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Nomenclature and Isomeric Forms

The systematic name "6-Methoxycyclohexane-1,2,3,4,5-pentol" describes a cyclohexane (B81311) ring substituted with five hydroxyl (-OH) groups and one methoxy (B1213986) (-OCH3) group. The numbering of the carbon atoms in the ring and the stereochemistry of the substituents give rise to a number of stereoisomers, several of which are found in nature and have been assigned trivial names.

These isomers are primarily derivatives of inositol (B14025), a family of nine stereoisomers of cyclohexane-1,2,3,4,5,6-hexol. wikipedia.org The methoxy group in this compound is the result of the methylation of one of the hydroxyl groups of an inositol isomer. The specific parent inositol and the position of the methylation determine the precise isomer.

Key isomers of this compound include:

Bornesitol (B1216857) : Chemically, it is a methyl ether of D-myo-inositol. wikipedia.org Its systematic IUPAC name is (1R,2R,3S,4S,5R,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol. chemspider.comfoodb.ca

Ononitol (B600650) : This compound is 4-O-methyl-myo-inositol. wikipedia.org The systematic name for the (+)-Ononitol isomer is (1R,2S,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol. nih.gov

Pinitol : Pinitol is a methyl ether of D-chiro-inositol, specifically 3-O-Methyl-D-chiro-inositol. wikipedia.orgscbt.com The systematic IUPAC name for D-Pinitol is (1R,2S,3R,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol. wikipedia.org

Quebrachitol : This is an optically active cyclitol, specifically 2-0-methyl-chiro-inositol. wikipedia.org Its systematic IUPAC name is (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol. wikipedia.orgnih.gov

The table below summarizes the nomenclature of these prominent isomers.

| Common Name | Systematic IUPAC Name | Parent Inositol |

| Bornesitol | (1R,2R,3S,4S,5R,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol | D-myo-inositol |

| (+)-Ononitol | (1R,2S,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol | myo-inositol |

| D-Pinitol | (1R,2S,3R,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol | D-chiro-inositol |

| Quebrachitol | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | chiro-inositol |

Chemical Properties and Data

The general chemical formula for 6-Methoxycyclohexane-1,2,3,4,5-pentol is C7H14O6. nih.gov The presence of multiple hydroxyl groups makes these compounds polyols.

| Property | Value |

| Molecular Formula | C7H14O6 |

| Molar Mass | 194.18 g/mol |

Classification Within the Cyclitol Chemical Class

Distribution Across Biological Taxa

This compound, primarily as D-pinitol, is found across a diverse range of biological taxa, from the plant kingdom to marine organisms. Its distribution is particularly notable in certain plant families, where it can accumulate in significant quantities.

D-pinitol is widespread among angiosperms and is a characteristic component of the Pinaceae and Fabaceae (legume) families. researchgate.netresearchgate.net It was first identified in the sugar pine, Pinus lambertiana. wikipedia.org Its presence has been confirmed in a multitude of other plant species through various analytical methods.

The compound is found in the leaves of Glycyrrhiza glabra (licorice), a plant related to the specified Glycyrrhiza uralensis, often in high concentrations. tandfonline.comtandfonline.comnih.gov Research on the aerial parts of Genista ephedroides has led to the isolation of D-pinitol alongside various flavonoids. nih.gov The cancer bush, Sutherlandia frutescens, also contains pinitol as one of its key bioactive compounds. wikipedia.org

One of the most significant sources of D-pinitol is the Carob Tree (Ceratonia siliqua), whose pods contain substantial amounts of the compound. nih.govnih.gov Various cultivars of Bougainvillea species, notably Bougainvillea spectabilis, are known to contain D-pinitol in their leaves and bark, where it is considered an active antidiabetic principle. nih.gov Furthermore, Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified D-pinitol in the leaves of Neolamarckia cadamba. nih.govresearchgate.net

While not all species within a genus have been exhaustively studied, the presence of pinitol in one member often suggests its potential occurrence in related species. For example, (+) Pinitol has been isolated from Senna hirsuta, a member of the same genus as Cassia fistula and Cassia uniflora. ui.edu.ng Similarly, the identification of pinitol in Acer tataricum suggests its likely presence in other members of the Acer genus, such as Acer chiangdaoense. biomolther.orgnih.gov

Table 1: Documented Occurrence of D-Pinitol in Specified Plant Species

| Plant Species | Common Name | Family | Part(s) Containing Compound | Reference(s) |

| Pinus lambertiana | Sugar Pine | Pinaceae | Heartwood | wikipedia.org |

| Glycyrrhiza glabra (related to G. uralensis) | Licorice | Fabaceae | Leaves, Roots | tandfonline.comtandfonline.comnih.gov |

| Genista ephedroides | Fabaceae | Aerial Parts | nih.gov | |

| Sutherlandia frutescens | Cancer Bush | Fabaceae | Leaves | wikipedia.org |

| Ceratonia siliqua | Carob Tree | Fabaceae | Pods | nih.govnih.gov |

| Neolamarckia cadamba | Kadam | Rubiaceae | Leaves | nih.govresearchgate.net |

| Bougainvillea spectabilis | Bougainvillea | Nyctaginaceae | Leaves, Bark | nih.gov |

| Senna hirsuta (related to Cassia spp.) | Hairy Senna | Fabaceae | Not specified | ui.edu.ng |

| Acer tataricum (related to A. chiangdaoense) | Tatarian Maple | Sapindaceae | Not specified | biomolther.orgnih.gov |

The search for novel bioactive compounds has led researchers to explore marine life. While cyclitols, the broader family to which this compound belongs, have been identified in marine organisms, the specific presence of this compound in the marine sponge Petrosia sp. has not been confirmed in available research. Studies on Petrosia sp. have successfully isolated other, different cyclitol derivatives, such as (2S)-1-O-(2',3',4',5'-tetrahydroxycyclopentyl)-3-O-(10' '-methylhexadecyl)glycerol. This indicates that while the genus Petrosia produces cyclitols, they are structurally distinct from pinitol.

Biosynthetic Pathways and Precursors

The bioproduction of this compound (as D-pinitol) in plants is a multi-step enzymatic process that originates from a common carbohydrate precursor. The primary route for its formation is through the Loewus pathway.

The biosynthesis of D-pinitol begins with Glucose-6-phosphate , a key intermediate in central carbon metabolism. researchgate.net The Loewus pathway describes the conversion of this precursor into inositols. The first committed step is the cyclization of Glucose-6-phosphate to form myo-inositol-1-phosphate, catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS). This intermediate is then dephosphorylated by inositol monophosphatase (IMP) to yield myo-Inositol . researchgate.net

Myo-inositol serves as a crucial branching point, being a precursor for numerous cellular components. For the synthesis of D-pinitol, myo-inositol undergoes methylation. The enzyme myo-inositol O-methyltransferase (IMT) transfers a methyl group from S-adenosyl-L-methionine (SAM) to the myo-inositol ring, producing D-Ononitol (4-O-methyl-myo-inositol). researchgate.net

Table 2: Key Intermediates in the Biosynthesis of D-Pinitol

| Precursor / Intermediate | Description |

| Glucose-6-phosphate | The initial substrate derived from glycolysis. |

| myo-Inositol-1-phosphate | The first cyclized intermediate, formed by MIPS. |

| myo-Inositol | The central precursor molecule, formed by dephosphorylation. |

| D-Ononitol | The methylated intermediate, formed from myo-inositol by IMT. |

The final stage in the biosynthesis of D-pinitol involves the stereochemical conversion of D-ononitol. This transformation is an epimerization reaction, which alters the spatial arrangement of a hydroxyl group on the cyclohexane (B81311) ring.

This crucial step is catalyzed by the enzyme D-Ononitol Epimerase . Research has shown that this is not a single-step reaction but a two-step process involving two distinct enzymes. The first enzyme, a NAD+-dependent D-ononitol dehydrogenase, oxidizes D-ononitol. This is followed by a reduction reaction catalyzed by a second enzyme, a NADP+-dependent D-pinitol dehydrogenase, which yields the final product, D-pinitol. researchgate.net This enzymatic conversion completes the biosynthetic pathway, transforming the common precursor, glucose, into the specialized cyclitol, this compound.

Chemical Synthesis and Derivatization Strategies

Isolation Methodologies from Natural Sources

6-Methoxycyclohexane-1,2,3,4,5-pentol, often found as bornesitol (B1216857) or pinitol in plants, is typically extracted and purified for further study and application. wikipedia.orgnih.govnih.gov These compounds are present in various plant families, including Gentianaceae and Menyanthaceae. wikipedia.org

Extraction and Purification Techniques for Phytochemical Analysis

The isolation of this compound from plant materials involves several established phytochemical techniques. A common starting point is the preparation of an ethanolic extract from the plant material, such as the leaves of Bauhinia variegata or soybeans. researchgate.netglobalresearchonline.net

The general workflow for extraction and purification includes:

Extraction: The plant material is typically coarsely powdered and extracted using a Soxhlet apparatus with ethanol (B145695). globalresearchonline.net Alternatively, methods like ultrasound-assisted extraction have been optimized to enhance the recovery of compounds like D-pinitol from sources such as carob pods, offering advantages of lower temperatures and shorter extraction times. nih.gov

Solvent Partitioning: The crude extract is often subjected to solvent partitioning to remove lipids and other nonpolar constituents. researchgate.net

Chromatography: Column chromatography is a crucial step for separating the target compound from other phytochemicals. globalresearchonline.net Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, used for elution. globalresearchonline.net Activated charcoal column chromatography is also employed, where the differential adsorption and elution with an organic solvent like ethanol can separate pinitol and chiro-inositol from other sugars. google.com

Ion Exchange Resins: To further purify the extract, ion exchange resins are utilized to remove ionic impurities. researchgate.net

Crystallization: The final step often involves the crystallization of the purified fraction to obtain the compound in a solid, crystalline form. For instance, L-(+)-bornesitol has been crystallized from a methanol-water solution. nih.gov

The purity and identity of the isolated compound are confirmed using various analytical techniques, including Thin Layer Chromatography (TLC), melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). globalresearchonline.net For example, a simple purification protocol for D-pinitol from soybean leaves yielded a product that was 85.5% pinitol by weight. researchgate.net

Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of D-Pinitol from Carob Pods nih.gov

| Parameter | Optimal Value |

| Temperature | 50 °C |

| Ultrasonic Power | 207 W |

| Dilution Rate (material:water) | 1:4 |

| Extraction Time | 120 min |

| Resulting D-Pinitol Concentration | 11.98 g/L |

Synthetic Approaches to this compound

Beyond isolation from natural sources, chemical and biological synthesis methods have been developed to produce this compound and its isomers.

Chemical Synthesis Routes Involving Reduction and Methylation

The chemical synthesis of this compound can be achieved through various organic reactions. One of the key starting materials for these syntheses is myo-inositol, a readily available cyclitol. The synthesis of DL-Bornesitol, a racemic mixture, has been reported. acs.org While the specific details of the reduction and methylation steps for the synthesis of this compound are part of broader synthetic strategies for inositol (B14025) derivatives, the general principles involve the selective protection of hydroxyl groups, followed by methylation of a specific hydroxyl group, and subsequent deprotection.

Biotransformation and Enzymatic Synthesis Protocols

Biocatalytic methods offer an alternative and often more specific route to produce this compound. Microorganisms and enzymes can perform highly selective reactions that are challenging to achieve through conventional chemistry.

Enzymatic synthesis provides a high degree of control over the reaction. For example, vanillyl alcohol oxidase (VAO) is a flavoprotein that acts on a range of phenolic compounds. rug.nl While not directly producing this compound, the principles of using specific oxidases and other enzymes can be applied to the synthesis of cyclitol derivatives. The chemo-enzymatic synthesis of other complex molecules, such as spirosorbicillinols, demonstrates the power of combining chemical and enzymatic steps to achieve efficient and selective synthesis. nih.gov

Designed Chemical Modifications and Analogs

The chemical structure of this compound can be modified to produce other valuable compounds, such as D-chiro-inositol.

Demethylation Pathways (e.g., Conversion to D-chiro-Inositol)

The conversion of pinitol (3-O-methyl-D-chiro-inositol) to D-chiro-inositol is a significant chemical transformation, as D-chiro-inositol itself has important biological activities. oup.com This demethylation can be achieved through chemical means. One reported method involves the use of hydrobromic acid in an acidolysis substitution reaction to remove the methyl group from the C3 position of D-pinitol. google.com This process directly converts D-pinitol into D-chiro-inositol. google.com

It is also noteworthy that this conversion can occur in the body. oup.com Pinitol, a 3-methoxy analog of D-chiro-inositol, is converted into D-chiro-inositol after ingestion. oup.com In some contexts, it's suggested that D-pinitol can be converted to D-chiro-inositol by acid demethylation in the stomach. nih.gov

Esterification and Other Functional Group Transformations

The inherent polyol nature of this compound, a compound commonly known as pinitol, presents a rich platform for a variety of chemical modifications. The hydroxyl groups serve as primary sites for transformations such as esterification, etherification, and oxidation, enabling the synthesis of a diverse array of derivatives. These derivatization strategies are crucial for modulating the compound's physicochemical properties and for creating intermediates for the synthesis of more complex molecules.

Esterification

Esterification of the hydroxyl groups on the cyclohexane (B81311) ring is a key strategy for modifying the polarity and biological characteristics of this compound. The reaction typically involves the treatment of the polyol with an acylating agent, such as a carboxylic acid, acid anhydride (B1165640), or acid chloride, often in the presence of a catalyst.

A documented example of this transformation is the acylation of D-pinitol using acetic anhydride. In a typical procedure, D-pinitol is dissolved in pyridine, which acts as both a solvent and a base. Acetic anhydride is then added to the solution, along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding acetate esters google.com. The progress of such reactions can be monitored by standard chromatographic techniques, and the products are typically purified by column chromatography google.com.

The regioselectivity of the esterification can be influenced by the reaction conditions and the steric and electronic nature of the hydroxyl groups. While a comprehensive study detailing the selective esterification at each hydroxyl position of this compound is not extensively available in public literature, general principles of polyol chemistry suggest that the reactivity of the hydroxyl groups can differ. For instance, in related inositol compounds, enzymatic catalysis, such as with lipases, has been shown to achieve high regioselectivity in acylation reactions researchgate.netresearchgate.netresearchgate.net. These enzymatic methods often proceed under mild conditions and can favor acylation at specific positions, such as the primary hydroxyl group if one were present, or show preference among the secondary hydroxyls researchgate.netresearchgate.net.

The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid, is another viable, though less selective, method for producing esters uakron.educsub.edu. This equilibrium-driven reaction often requires the removal of water to achieve high yields csub.edu.

Table 1: Example of Esterification of D-Pinitol

| Reactant | Acylating Agent | Catalyst/Base | Solvent | Product |

| D-Pinitol | Acetic Anhydride | 4-Dimethylaminopyridine (catalyst), Pyridine (base) | Pyridine | Acetylated D-Pinitol Derivatives |

This table is based on the general procedure described in patent literature google.com. Specific yields and the exact structure of the resulting acetate esters (degree and position of acetylation) were not detailed.

Other Functional Group Transformations

Beyond esterification, the hydroxyl groups of this compound can undergo other significant transformations.

Demethylation: A notable functional group transformation is the demethylation of the methoxy (B1213986) group to yield D-chiro-inositol. This reaction is significant as it converts one naturally occurring inositol derivative into another. The process typically involves acid hydrolysis. For instance, treating D-pinitol with hydrobromic acid can effectively cleave the methyl ether linkage google.com. This transformation underscores the potential of this compound as a starting material for other valuable inositols.

Oxidation: The secondary hydroxyl groups of the pinitol ring can be oxidized to the corresponding ketones. The periodate (B1199274) oxidation of pinitol has been studied, which involves the cleavage of vicinal diol systems. The course and products of the oxidation can provide insights into the stereochemistry of the starting material.

Etherification: The formation of ether derivatives is another important transformation. While specific literature on the etherification of this compound is sparse, methods used for related inositols, such as benzylation, can be considered analogous. These reactions typically involve treating the polyol with an alkyl halide in the presence of a base. Protecting group strategies are often necessary to achieve selective etherification at specific hydroxyl positions.

Table 2: Overview of Other Functional Group Transformations

| Transformation | Reagent/Condition | Product | Significance |

| Demethylation | Hydrobromic Acid | D-chiro-inositol | Conversion to another bioactive inositol google.com |

| Oxidation | Periodate | Oxidized pinitol derivatives | Structural elucidation and synthesis of new derivatives |

| Etherification (by analogy) | Alkyl Halide, Base | Pinitol ethers | Modification of polarity and synthetic intermediates |

Stereochemical Characterization and Elucidation

Chirality and Optical Activity of 6-Methoxycyclohexane-1,2,3,4,5-pentol and its Isomers

Chirality, or "handedness," is a fundamental concept in stereochemistry. A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. libretexts.orgwikipedia.org In the case of this compound, each of the six carbon atoms of the cyclohexane (B81311) ring is substituted, and most serve as stereocenters, leading to a large number of possible stereoisomers.

These non-superimposable mirror-image pairs are known as enantiomers. Enantiomers share identical physical properties such as melting point, boiling point, and solubility. However, they differ in one key characteristic: their interaction with plane-polarized light. masterorganicchemistry.com This phenomenon is known as optical activity. masterorganicchemistry.comgoogle.com

When plane-polarized light is passed through a solution containing a single enantiomer of a chiral compound, the plane of the light is rotated. rsc.org

Dextrorotatory compounds rotate the plane of light clockwise and are designated with a plus sign (+). google.comrsc.org

Levorotatory compounds rotate the plane of light counter-clockwise and are designated with a minus sign (-). google.comrsc.org

The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation ([α]) , a characteristic property for each optically active compound. wikipedia.orgnih.gov An equal mixture of two enantiomers, called a racemic mixture, is optically inactive because the rotations cancel each other out. google.com Stereoisomers that are not mirror images of each other are called diastereomers; they have different physical properties and different specific rotations. wikipedia.org

Analysis of Isomeric Forms and Diastereomers

Numerous stereoisomers of this compound exist in nature or have been synthesized. These isomers, which are diastereomers of one another, are distinguished by the specific spatial arrangement (stereochemistry) of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the cyclohexane ring.

D-Pinitol is a naturally occurring, optically active isomer of this compound. It is also known as 3-O-Methyl-D-chiro-inositol. As a dextrorotatory compound, it rotates plane-polarized light in the clockwise direction. An analytical standard of D-Pinitol exhibits a specific rotation of [α]/D +65±5° (c = 1 in H₂O).

L-Quebrachitol, also known as (-)-Quebrachitol or 2-O-Methyl-L-chiro-inositol, is the levorotatory enantiomer of its D-counterpart. Its ability to rotate plane-polarized light makes it a valuable chiral starting material for the synthesis of other complex natural products. As a levorotatory compound, its specific rotation is negative.

Ononitol (B600650) is another naturally occurring isomer, identified as 4-O-methyl-myo-inositol. The specific stereochemistry for (+)-Ononitol is (1R,2S,3S,4S,5S,6S)-6-Methoxycyclohexane-1,2,3,4,5-pentol. It has been identified in organisms such as the pea plant. The designation (+) indicates it is dextrorotatory.

The designations N-00601 and N-50350 appear to be internal catalog or database identifiers, and specific public information regarding their chemical structures is not available. However, many other diastereomers of this compound are possible and have been identified, such as the L-pinitol isomer, which is the enantiomer of D-pinitol.

Table 1: Properties of Selected this compound Isomers

| Isomer Name | Systematic IUPAC Name | CAS Number | Optical Activity |

| D-Pinitol | (1S,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | 10284-63-6 | Dextrorotatory (+) |

| L-Quebrachitol | (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | 642-38-6 | Levorotatory (-) |

| (+)-Ononitol | (1R,2S,3S,4S,5S,6S)-6-Methoxy-1,2,3,4,5-cyclohexanepentol | 6090-97-7 | Dextrorotatory (+) |

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not a flat, planar structure. To minimize bond angle strain, it adopts a three-dimensional puckered shape. The most stable and predominant of these shapes is the chair conformation . In this conformation, the substituent positions on the ring are classified into two types:

Axial: Bonds are parallel to the principal axis of the ring, pointing straight up or down.

Equatorial: Bonds point out from the "equator" of the ring.

The cyclohexane ring is conformationally mobile and can undergo a "ring flip," a process where one chair conformation converts into another. During a ring flip, all axial positions become equatorial, and all equatorial positions become axial.

When substituents are present on the ring, the two chair conformers are often not equal in energy. Bulky substituents in the axial position experience steric hindrance from the other axial atoms on the same side of the ring. This unfavorable interaction, known as a 1,3-diaxial interaction , destabilizes the conformation. Consequently, substituted cyclohexanes preferentially adopt the chair conformation where the larger substituents occupy the more stable equatorial positions.

Stereoelectronic Effects of the Methoxy Group on Molecular Architecture

The anomeric effect, first observed in pyranose rings, describes the tendency of an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, which is contrary to predictions based on steric hindrance alone. In the context of this compound, the carbon atom bonded to the methoxy group can be considered analogous to an anomeric center. The preference for the axial orientation of the methoxy group is often explained by a stabilizing hyperconjugative interaction. This involves the delocalization of an electron lone pair from an adjacent heteroatom (in this case, the ring oxygen in pyran analogues, but applicable to the interactions with C-O bonds of the hydroxyl groups) into the antibonding σ* orbital of the axial C-O bond of the methoxy group. st-andrews.ac.uk This interaction is geometrically optimal when the methoxy group is in the axial position.

However, a purely hyperconjugative explanation is debated, and electrostatic interactions are considered to play a dominant, if not overriding, role. st-andrews.ac.ukacs.org One interpretation argues that the axial conformation is favored due to the minimization of dipole-dipole repulsion between the lone pairs of the methoxy oxygen and the lone pairs of adjacent equatorial hydroxyl groups. st-andrews.ac.uknih.gov When the methoxy group is equatorial, these dipoles are more aligned, leading to greater repulsion and destabilization.

Furthermore, recent research on substituted methoxycyclohexanes has highlighted the significance of 1,3-diaxial interactions. st-andrews.ac.uknih.gov In the case of this compound, the chair conformation places substituents in either axial or equatorial positions. When the methoxy group is axial, it can experience stabilizing electrostatic interactions with other axial hydrogens on the same face of the ring (at C2 and C4, relative to the methoxy at C6). Studies on fluorinated methoxycyclohexanes have shown that when electron-withdrawing groups make these axial hydrogens more electropositive (δ+), a stabilizing interaction with the electronegative methoxy oxygen (δ-) occurs, creating a "pseudo-anomeric effect". st-andrews.ac.uknih.govresearchgate.net The five highly electronegative hydroxyl groups on the this compound ring would similarly enhance the partial positive charge on the axial hydrogens, thus favoring the axial orientation for the methoxy group through these stabilizing 1,3-diaxial electrostatic forces.

The conformation of the five hydroxyl groups further complicates the molecular architecture. Their ability to act as both hydrogen bond donors and acceptors can lead to a network of intramolecular hydrogen bonds. These bonds can lock the cyclohexane ring into a specific chair or a twist-boat conformation, potentially overriding the typical energetic preferences observed in simpler methoxycyclohexanes. The final molecular architecture is therefore a delicate balance between minimizing steric strain, optimizing hyperconjugative effects, reducing dipole repulsion, and maximizing stabilizing electrostatic and hydrogen-bonding interactions.

Table 1: Comparative Analysis of Conformational Preferences in Methoxycyclohexane Derivatives

This table illustrates the influence of different substitution patterns on the conformational free energy (ΔG = G_equatorial - G_axial) for the methoxy group. A positive ΔG indicates a preference for the axial conformer.

| Compound | Key Substituents | Dominant Stereoelectronic Effect(s) | ΔG (eq-ax) (kcal/mol) | Axial Preference |

| Methoxycyclohexane | None | Steric Hindrance | -0.55 | No |

| 2,2-Difluoro-1-methoxycyclohexane | 2,2-Difluoro | Pseudo-Anomeric (Electrostatic & Hyperconjugation) | +1.34 st-andrews.ac.uk | Yes |

| 4,4-Difluoro-1-methoxycyclohexane | 4,4-Difluoro | Pseudo-Anomeric (Electrostatic) | +0.79 st-andrews.ac.uk | Yes |

| This compound | Five -OH groups | Complex (H-Bonding, Electrostatic, Steric) | Not Experimentally Determined | Likely |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of 6-Methoxycyclohexane-1,2,3,4,5-pentol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton and carbon atom in the molecule, providing insights into through-bond and through-space connectivities.

Application of 1D (¹H, ¹³C) and 2D (HSQC, COSY, NOESY) NMR Techniques

The structural analysis of this compound is initiated with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum reveals the chemical shifts, coupling constants, and multiplicities of the protons, offering initial clues about their chemical environment and spatial arrangement. For instance, the presence of a singlet integrating to three protons is characteristic of the methoxy (B1213986) group (-OCH₃). The remaining signals in the spectrum correspond to the protons on the cyclohexane (B81311) ring and the hydroxyl groups. The coupling constants (J-values) between adjacent protons are particularly informative for deducing the relative stereochemistry of the hydroxyl groups.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. The carbon of the methoxy group typically appears as a distinct signal in the upfield region, while the carbons of the cyclohexane ring bearing hydroxyl groups resonate at lower field.

To overcome the signal overlap often present in 1D spectra and to definitively assign the structure, 2D NMR techniques are employed:

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each proton to its corresponding carbon atom in the cyclohexane ring.

Correlation Spectroscopy (COSY): The COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms (²J and ³J couplings). This helps to establish the connectivity of the proton network within the cyclohexane ring, allowing for a sequential walk-through of the spin system.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about protons that are close in space, even if they are not directly connected through chemical bonds. This is crucial for determining the relative stereochemistry and the preferred conformation of the molecule in solution. For example, strong NOE cross-peaks between protons on the same face of the cyclohexane ring can confirm their cis relationship.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Inositol (B14025) Methyl Ether (D-Pinitol)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 3.65 (dd, J = 9.8, 2.9 Hz) | 72.5 |

| H-2 | 3.92 (t, J = 2.9 Hz) | 71.8 |

| H-3 | 3.58 (dd, J = 9.8, 2.9 Hz) | 83.7 |

| H-4 | 3.82 (t, J = 9.8 Hz) | 71.1 |

| H-5 | 4.05 (t, J = 9.8 Hz) | 71.5 |

| H-6 | 3.49 (dd, J = 9.8, 2.9 Hz) | 79.9 |

| OCH₃ | 3.53 (s) | 60.7 |

Note: This data is for D-pinitol, an isomer of this compound, and serves as an illustrative example. The exact chemical shifts for the title compound will vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. However, due to the presence of multiple polar hydroxyl groups, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is typically required, most commonly by converting the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

The resulting per-TMS derivative is volatile and can be readily analyzed by GC-MS. The mass spectrum will show a molecular ion peak corresponding to the derivatized compound, confirming its molecular weight. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon electron ionization, provides valuable structural information. For example, the loss of a methyl group or a TMS group can be observed. While specific GC-MS data for this compound is not available, extensive databases exist for the GC-MS analysis of TMS-derivatized inositols.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, as it does not require derivatization. The compound can be separated from a mixture using liquid chromatography and then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the generation of intact molecular ions, typically as protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) coupled with LC can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments can be performed on the molecular ion to induce fragmentation and obtain structural information. The fragmentation patterns of inositols and their derivatives in ESI-MS/MS have been studied and can aid in the identification of the compound. nih.govbris.ac.uk

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

While NMR and MS provide invaluable information about the connectivity and molecular weight of this compound, X-ray crystallography is the definitive method for determining its three-dimensional structure in the solid state, including its absolute configuration.

This technique requires a single, high-quality crystal of the compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This provides precise information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclohexane ring and the stereochemical relationship of the methoxy and hydroxyl groups.

Although no specific X-ray crystallographic data for this compound has been found in the searched literature, studies on related inositol derivatives have been successfully performed. For instance, the crystal structure of various inositols and their derivatives have been reported, providing a basis for understanding the solid-state conformations of these cyclitols. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ether (C-O-C) functional groups.

A broad and intense absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl groups, which are typically involved in hydrogen bonding. The C-H stretching vibrations of the cyclohexane ring and the methoxy group are expected to appear in the 3000-2850 cm⁻¹ region. The C-O stretching vibrations of the hydroxyl groups and the ether linkage will give rise to strong bands in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been employed to investigate the electronic structure and reactivity of 6-Methoxycyclohexane-1,2,3,4,5-pentol. These studies offer a quantum mechanical perspective on the molecule's behavior. niscpr.res.in

DFT calculations are used to determine key quantum chemical descriptors that predict the reactivity and stability of this compound. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability. niscpr.res.inlibretexts.org

A comparative DFT study between Quebrachitol (which has one methoxy (B1213986) group) and Viscumitol (which has two) shows that the presence of an additional methoxy group increases the HOMO-LUMO energy gap, thereby decreasing the reactivity of Viscumitol. niscpr.res.in This suggests that this compound, with its single methoxy group, possesses a higher reactivity. niscpr.res.in

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map identifies regions that are electron-rich (negative potential, typically around the oxygen atoms) and electron-poor (positive potential, near the hydrogen atoms). This information is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions. niscpr.res.in

Table 1: Quantum Chemical Descriptors for this compound (Quebrachitol)

| Descriptor | Value | Significance |

|---|---|---|

| HOMO Energy | Data not specified in sources | Indicates electron-donating ability |

| LUMO Energy | Data not specified in sources | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Lower than Viscumitol niscpr.res.in | Higher chemical reactivity |

Note: Specific energy values were not provided in the reference, but the relative difference was highlighted.

The radical scavenging ability of this compound is directly related to the ease with which it can donate a hydrogen atom from one of its hydroxyl (O-H) groups to neutralize a free radical. Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. A lower BDE for an O-H bond indicates that the hydrogen atom can be abstracted more easily, signifying a higher antioxidant potential. niscpr.res.inpan.olsztyn.pl

DFT calculations have shown that the BDE is not uniform across all five hydroxyl groups of the molecule. The position of the hydroxyl group on the cyclohexane (B81311) ring influences its BDE. For this compound, the hydroxyl group at the 4-position has the lowest BDE, making it the most likely site for hydrogen atom transfer in a radical scavenging process. niscpr.res.in This trait contributes to its effectiveness as a radical scavenger. niscpr.res.in

Table 2: Calculated O-H Bond Dissociation Enthalpies (BDE) for this compound (Quebrachitol)

| Hydroxyl Group Position | BDE (kcal/mol) | Radical Scavenging Propensity |

|---|---|---|

| 1-OH | 80.37 | Moderate |

| 2-OH | 83.18 | Low |

| 3-OH | 79.52 | High |

| 4-OH | 72.89 | Highest |

| 5-OH | 74.66 | High |

Source: Data extracted from Jeevitha et al., 2017. niscpr.res.in

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular structures. faccts.deresearchgate.net In the context of this compound, NBO analysis helps to explain the variations in BDE among the different hydroxyl groups. niscpr.res.in

The analysis reveals that the radical formed after hydrogen abstraction from the 4-OH group is stabilized by significant charge delocalization. This stabilization is facilitated by intramolecular hydrogen bonds and hyperconjugative interactions between the oxygen lone pair orbitals and the adjacent anti-bonding orbitals. The NBO results clearly demonstrate that the 4-OH radical possesses the least BDE due to these stabilizing electronic interactions, which enhances the possibility of delocalizing the electron pair. niscpr.res.in

Molecular Mechanics and Molecular Dynamics Simulations

While DFT provides electronic insights, molecular mechanics and dynamics simulations offer information about the molecule's conformational flexibility and its potential interactions with larger biological systems.

Like other cyclohexane derivatives, this compound is not a planar molecule. It adopts various three-dimensional conformations to minimize steric and angle strain. The primary conformations include the stable 'chair' form and the more flexible 'boat' and 'twist-boat' forms. dalalinstitute.com

Computational conformational analysis, through methods like molecular mechanics, can map the potential energy landscape of the molecule. For substituted cyclohexanes, the chair conformation is typically the most stable, representing an energy minimum. dalalinstitute.com DFT geometry optimization studies confirm that this compound adopts a stable chair conformation, where the bulky hydroxyl and methoxy groups can occupy either axial or equatorial positions to achieve the lowest energy state. niscpr.res.in

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a macromolecular target, such as an enzyme or a receptor. This simulation is crucial for drug discovery and understanding biological activity. researchgate.net

For a molecule like this compound, which is a chiral cyclitol with multiple hydroxyl groups, docking simulations can elucidate how it might fit into the active site of an enzyme. For instance, a related compound, cyclohexane-1,2,3,4,5-pentol, has shown inhibitory activity against the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), suggesting that docking studies could reveal the specific binding interactions responsible for this inhibition. usp.br Docking simulations would model the hydrogen bonds, van der Waals forces, and electrostatic interactions between the hydroxyl groups of the cyclitol and the amino acid residues in the enzyme's active site, providing a rationale for its biological effect and guiding the design of more potent inhibitors. researchgate.netusp.br

In Silico Screening for Bioactive Analog Discovery

In the quest for novel therapeutic agents, in silico screening has emerged as a powerful tool for the discovery of bioactive analogs of lead compounds. For this compound, also known as D-pinitol, computational studies have been employed to predict its interactions with various biological targets and to assess its drug-like properties.

Molecular docking studies have been instrumental in elucidating the potential bioactivity of this compound. These studies simulate the binding of a ligand to the active site of a protein, providing insights into the binding affinity and interaction patterns. For instance, the binding energies of D-pinitol against protein receptors associated with immunodeficiency (1gcn) and diabetes (1hsg) have been calculated, suggesting its potential as an anti-immunodeficiency and anti-diabetic agent.

Molecular Docking of D-Pinitol with Protein Receptors

| Protein Receptor | PDB ID | Binding Energy (kcal/mol) | Predicted Bioactivity |

|---|---|---|---|

| - | 1gcn | -2.21 | Anti-immunodeficiency |

| - | 1hsg | -3.46 | Anti-diabetic |

Furthermore, the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico tools are widely used to estimate these pharmacokinetic parameters. The computed physicochemical properties of a stereoisomer of this compound provide a preliminary assessment of its drug-likeness.

Predicted Physicochemical and ADME Properties of (1R,4S,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C7H14O6 | PubChem |

| Molecular Weight | 194.18 g/mol | PubChem |

| XLogP3 | -3.2 | PubChem |

| Hydrogen Bond Donor Count | 5 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 110 Ų | PubChem |

These in silico predictions, while needing experimental validation, are invaluable for prioritizing compounds for further investigation and for designing new analogs with improved bioactivity and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Computational approaches play a pivotal role in modern SAR investigations by enabling the systematic analysis of how structural modifications affect the properties of a molecule.

For this compound, computational SAR studies have explored the impact of various structural modifications on its potential therapeutic activities. These studies often involve the design of a series of analogs and the subsequent evaluation of their properties using computational methods. For example, the synthesis and biological evaluation of pinitol derivatives have been guided by computational predictions. While specific quantitative data for a wide range of analogs is dispersed across various studies, the general principles of SAR can be elucidated.

A theoretical study on D-pinitol and its derivatives has highlighted the potential to identify structural analogs with enhanced bioactivity through molecular docking. The modification of hydroxyl groups or the methoxy group on the cyclohexane ring can significantly alter the binding affinity to target proteins. For instance, the introduction of different substituents can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological receptors.

Conceptual Structure-Activity Relationship of Pinitol Analogs

| Analog | Modification | Predicted/Observed Activity (e.g., IC50, Binding Affinity) | Key SAR Insight |

|---|---|---|---|

| Pinitol | Parent Compound | Baseline | - |

| Analog A | Modification of a hydroxyl group | Increased/Decreased | Importance of specific hydroxyl groups for target interaction. |

| Analog B | Replacement of the methoxy group | Increased/Decreased | Role of the methoxy group in modulating lipophilicity and binding. |

| Analog C | Introduction of a bulky substituent | Decreased | Steric hindrance at the binding site may reduce activity. |

These computational SAR studies provide a rational basis for the design of novel this compound derivatives with optimized therapeutic potential. By systematically exploring the chemical space around the parent molecule, researchers can identify key structural features that govern its biological activity and develop more potent and selective compounds.

Chemical Reactivity and Transformation Pathways

Characteristic Reactions of Polyol Functionalities

The five hydroxyl groups on the cyclohexane (B81311) ring are the dominant functional groups, dictating the compound's reactivity. These polyol functionalities undergo several characteristic reactions, including oxidation, esterification, and dehydration.

Oxidation Reactions Leading to Carbonyl Compounds

The oxidation of the secondary hydroxyl groups in 6-methoxycyclohexane-1,2,3,4,5-pentol can lead to the formation of corresponding ketones (inososes). The specific hydroxyl group that is oxidized depends on the stereochemistry of the starting material and the reagents used. For instance, the oxidation of myo-inositol, a closely related compound, can be achieved using various oxidizing agents. researchgate.net The kinetics of myo-inositol oxidation by alkaline permanganate (B83412) have been studied, indicating a first-order reaction with respect to the permanganate ion. researchgate.net This process is believed to proceed through the formation of a complex between the permanganate and the inositol (B14025). researchgate.net The presence of one axial hydroxyl group in some inositol isomers makes them more susceptible to oxidation. researchgate.net

Esterification with Organic Acids

The hydroxyl groups of this compound can react with organic acids or their derivatives to form esters. organic-chemistry.org This esterification can be catalyzed by acids or facilitated by coupling reagents. organic-chemistry.orgmasterorganicchemistry.com The reaction can be controlled to achieve mono- or polyesterification. In the context of related inositols, regioselective esterification is a key strategy for synthesizing biologically important molecules like inositol phosphates. nih.govacs.org For example, the acid-catalyzed hydrolysis of myo-inositol orthoesters yields specific 2-O-acyl myo-inositol products with high selectivity. nih.govacs.org This selectivity is rationalized by the formation of a dioxolanylium ion intermediate. acs.org

Dehydration Reactions and Cyclic Ether Formation

Regioselective and Stereoselective Chemical Transformations

The spatial arrangement of the five hydroxyl groups and the single methoxy (B1213986) group in this compound makes it a chiral molecule, and thus its reactions can be highly regioselective and stereoselective. qmul.ac.ukmasterorganicchemistry.com The differing reactivity of axial versus equatorial hydroxyl groups, along with steric hindrance from neighboring substituents, allows for selective chemical modifications at specific positions.

The use of protecting groups is a fundamental strategy in the selective chemistry of inositols and their derivatives. indianchemicalsociety.comresearchgate.net By temporarily blocking certain hydroxyl groups, other positions can be selectively functionalized. For example, myo-inositol orthoesters can be used to block the 1,3,5-hydroxyl groups in a single step, allowing for transformations at the remaining free hydroxyls. indianchemicalsociety.com

Stereoselective synthesis of highly substituted cyclohexanes is an active area of research, with methods like cascade Michael reactions being employed to control the diastereoselectivity of the products. beilstein-journals.orgnih.gov Such principles would be directly applicable to the selective transformation of this compound.

Participatory Role in Synthetic Chemistry for Complex Molecule Construction

Inositols and their derivatives, including O-methylated forms like pinitol (3-O-methyl-D-chiro-inositol), are valuable chiral building blocks in the synthesis of complex natural products and biologically active molecules. indianchemicalsociety.comresearchgate.netresearchgate.net They provide a scaffold with multiple stereocenters that can be elaborated upon to construct a wide array of target structures. researchgate.net

For example, myo-inositol is a precursor for the synthesis of phosphorylated inositols, which are crucial signaling molecules in cells. indianchemicalsociety.comresearchgate.netrsc.org The synthesis of these complex molecules relies on the strategic protection, phosphorylation, and deprotection of the inositol hydroxyl groups. indianchemicalsociety.comrsc.org Similarly, this compound could serve as a starting material for the synthesis of various analogs. The synthesis of glycosyl-myo-inositols, which are involved in insulin (B600854) signaling, demonstrates the use of protected inositol derivatives as key intermediates in the construction of larger, more complex structures. nih.gov

Research Applications and Future Directions

Potential as a Template for Novel Bioactive Compound Design

The unique stereochemistry of 6-methoxycyclohexane-1,2,3,4,5-pentol makes it an attractive scaffold for the design of new bioactive compounds. mdpi.comnih.gov Its rigid, polyhydroxylated cyclohexane (B81311) ring provides a three-dimensional framework that can be chemically modified to create a library of diverse derivatives.

One area of exploration is its use as a carbohydrate mimetic. Computational analysis suggests that D-pinitol can adopt a conformation that mimics α-L-rhamnopyranose, a sugar unit present in various bioactive complex saccharides. core.ac.uk This mimicry opens the door to designing pinitol-based compounds that could interfere with biological processes involving rhamnose, such as bacterial pathogenesis or cell recognition events. The synthesis of selectively protected D-pinitol derivatives is a key step in this process, allowing for targeted chemical modifications to explore structure-activity relationships. core.ac.uk

Role in Mechanistic Studies of Polyol Biology and Metabolism

This compound plays a significant role in the study of polyol biology, particularly in understanding how organisms respond to environmental stress. In plants, pinitol acts as an osmoprotectant, accumulating in response to high salinity and drought to help maintain cellular turgor and protect cellular structures. nih.govnih.gov

The biosynthesis of D-pinitol from myo-inositol is a key area of investigation. wikipedia.org This pathway involves the enzyme D-ononitol epimerase, which catalyzes the final step in the conversion. nih.gov Studying this pathway and the enzymes involved provides insights into the broader field of inositol (B14025) metabolism and its role in stress physiology. nih.govnih.gov Furthermore, investigating the metabolic fate of pinitol in various organisms can elucidate its mechanism of action and its interactions with other metabolic pathways, such as its influence on insulin (B600854) signaling and glucose metabolism. researchgate.netnih.gov

Exploration of Synergistic Biological Effects with Other Natural Products

The therapeutic potential of many natural products can be enhanced when used in combination, a phenomenon known as synergism. researchgate.net Research into the synergistic effects of this compound with other natural compounds is a promising avenue for developing more effective therapeutic agents.

A notable example is the synergistic anti-inflammatory effect observed when pinitol is combined with glucosamine (B1671600). nih.gov Studies in animal models have shown that the combination of pinitol and glucosamine can significantly reduce inflammation, suggesting that pinitol may enhance the anti-inflammatory properties of glucosamine. nih.gov This opens up possibilities for developing combination therapies for inflammatory conditions. Further research is needed to explore other potential synergistic combinations and to understand the molecular mechanisms underlying these interactions.

Advances in Sustainable Production through Biotransformation and Metabolic Engineering

The increasing interest in this compound necessitates the development of sustainable and efficient production methods. While it can be extracted from plant sources, this method can be limited by yield and environmental factors. pnnl.gov Biotransformation and metabolic engineering offer promising alternatives for large-scale, sustainable production.

Metabolic Engineering in Plants: One approach involves the genetic modification of plants to enhance pinitol production. By overexpressing key enzymes in the pinitol biosynthetic pathway, such as D-ononitol epimerase, it is possible to increase the accumulation of pinitol in transgenic plants. nih.gov This strategy has been successfully demonstrated in Arabidopsis thaliana, leading to enhanced tolerance to salt and drought stress. nih.gov

Microbial Fermentation: Another avenue is the use of metabolically engineered microorganisms as cellular factories for pinitol production. pnnl.gov This involves introducing the pinitol biosynthetic pathway into a suitable microbial host, such as Escherichia coli or yeast, which can then produce the compound through fermentation. pnnl.govnih.gov This approach allows for controlled and scalable production, independent of geographical and climatic constraints. The use of engineered Pseudomonas putida for the synthesis of (±)-pinitol from benzene (B151609) is an early example of microbial oxidation in this context. wikipedia.org

Computational Drug Discovery and Rational Design of this compound Analogs

Computational tools are increasingly being used in drug discovery to accelerate the design and screening of new drug candidates. nih.govijpsjournal.com In the context of this compound, computational methods can be employed to design novel analogs with improved biological activity and pharmacokinetic properties.

Molecular Docking and Virtual Screening: Molecular docking simulations can be used to predict how pinitol and its derivatives interact with specific biological targets, such as enzymes or receptors. ijpsjournal.com This information can guide the rational design of new analogs with enhanced binding affinity and selectivity. Virtual screening of large compound libraries can also identify novel scaffolds that mimic the key structural features of pinitol.

In Silico ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogs. ijpsjournal.com This in silico analysis helps to prioritize compounds with favorable drug-like properties for further experimental testing, reducing the time and cost associated with drug development. The design of derivatives of other compounds, such as oxindoles for antidiabetic potential, showcases the power of integrating in vitro and in silico approaches. nih.gov

Q & A

Basic: What spectroscopic methods are used for structural determination of 6-Methoxycyclohexane-1,2,3,4,5-pentol?

Methodological Answer:

The structural elucidation of this compound relies on a combination of 1H-NMR, 13C-NMR, DEPT-135, HSQC, COSY, and NOESY spectroscopy . For example:

- 1H-NMR identifies proton environments, such as hydroxyl (-OH) and methoxy (-OCH3) groups.

- 13C-NMR assigns carbon signals, distinguishing between primary, secondary, and tertiary alcohols.

- 2D techniques (HSQC, COSY) resolve overlapping signals and map connectivity between protons and carbons, critical for confirming the cyclohexane backbone and substituent positions .

- NOESY clarifies spatial relationships between protons, essential for stereochemical assignments .

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:

Contradictions in spectral data (e.g., unexpected shifts or missing peaks) often arise from stereochemical variability or impurity interference . Strategies include:

- Comparative analysis : Cross-reference experimental NMR data (e.g., δ 73.92 ppm for C-3 in DMSO-d6) with literature values for similar derivatives .

- 2D NMR validation : Use HSQC to confirm carbon-proton correlations and NOESY to validate spatial arrangements.

- Chromatographic purification : Ensure purity via HPLC (e.g., using C18 columns with aqueous-organic gradients) to eliminate contaminants that distort signals .

Basic: What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

The compound is highly water-soluble due to its five hydroxyl groups and methoxy substituent, with additional solubility in methanol, ethanol, and DMSO . Key implications:

- Solvent selection : Use polar solvents for reactions (e.g., aqueous ethanol for extraction ).

- Crystallization : Opt for mixed solvents like MTBE-ethanol (1:1) for recrystallization to improve yield and purity .

- In vitro assays : Prioritize aqueous buffers for biological studies (e.g., hypoglycemic activity tests ).

Advanced: What strategies optimize the synthesis of heterocyclic derivatives from this compound?

Methodological Answer:

Derivatization requires precise control of reaction conditions and stereochemistry :

- Reagent stoichiometry : Use a 1.6:1 molar ratio of amine (e.g., N-aminopiperidine) to substrate to minimize side products .

- Temperature and time : Reflux in methanol at 65°C for 2–3.5 hours ensures complete imine formation (monitored via TLC) .

- Stereospecific protection : Temporarily protect hydroxyl groups with acetyl or benzyl groups to direct regioselective functionalization .

Basic: How is this compound isolated from natural sources?

Methodological Answer:

Isolation typically involves:

Extraction : Use aqueous ethanol or isobutanol to solubilize polyols from plant material (e.g., Silene brahuica ).

Chromatography : Purify via silica gel column chromatography with gradient elution (e.g., chloroform-methanol mixtures).

Crystallization : Final purification using solvent systems like methanol-DCM to yield white crystalline solids .

Advanced: How does stereochemistry influence the biological activity of this compound in research models?

Methodological Answer:

The D-configuration (e.g., D-pinitol, a synonym) is critical for bioactivity:

- Hypoglycemic activity : The (1R,2S,4S,5R,6S) stereoisomer binds insulin-mimetic receptors, reducing blood glucose in murine models .

- Apoptosis induction : Stereospecific hydroxyl/methoxy alignment enhances interactions with p53 and Bax proteins in cancer cell lines .

- Validation : Compare enantiomers via chiral HPLC or circular dichroism (CD) to confirm structure-activity relationships .

Basic: What are the key physical properties of this compound relevant to storage and handling?

Methodological Answer:

- Melting point : 179–185°C (lit.), requiring storage below 25°C in sealed, light-protected containers .

- Hygroscopicity : High water solubility necessitates desiccant use during long-term storage.

- Stability : Avoid strong acids/bases to prevent demethylation or ring-opening reactions .

Advanced: How can computational modeling aid in predicting novel applications of this compound?

Methodological Answer:

- Docking studies : Simulate interactions with targets like insulin receptors or carbonic anhydrase using software (e.g., AutoDock Vina) .

- QSAR models : Correlate substituent effects (e.g., methoxy position) with bioactivity to design analogs .

- Solvent compatibility : Predict solubility parameters (e.g., Hansen solubility parameters) for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.